4-Ethenylpyridin-3-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethenylpyridin-3-ol can be synthesized through several methods. One common approach involves the reaction of 4-vinylpyridine with a suitable oxidizing agent to introduce the hydroxyl group at the 3-position. Another method includes the use of pyridine derivatives and subsequent functional group transformations to achieve the desired structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, oxidation, and purification through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Ethenylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The vinyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-ethenylpyridin-3-one.
Reduction: Formation of 4-ethylpyridin-3-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-Ethenylpyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-ethenylpyridin-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the vinyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Pyridin-2-ol: Similar structure but with the hydroxyl group at the 2-position.
Pyridin-4-ol: Hydroxyl group at the 4-position, lacking the vinyl group.
4-Vinylpyridine: Lacks the hydroxyl group at the 3-position.
Uniqueness: 4-Ethenylpyridin-3-ol is unique due to the presence of both a vinyl group and a hydroxyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological targets in diverse ways, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
465519-16-8 |
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Molecular Formula |
C7H7NO |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
4-ethenylpyridin-3-ol |
InChI |
InChI=1S/C7H7NO/c1-2-6-3-4-8-5-7(6)9/h2-5,9H,1H2 |
InChI Key |
PUBZPHLGFGMBED-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=NC=C1)O |
Origin of Product |
United States |
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